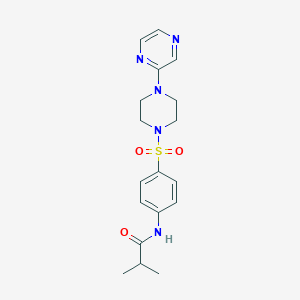

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide

Description

N-(4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide is a synthetic small molecule characterized by a piperazine core substituted with a pyrazine ring, a sulfonyl-linked phenyl group, and an isobutyramide moiety. The pyrazine-piperazine motif is known for its role in modulating receptor interactions, particularly in neurological and anticancer targets, while the sulfonylphenyl group enhances solubility and bioavailability. The isobutyramide substituent contributes to metabolic stability and target affinity.

Properties

IUPAC Name |

2-methyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c1-14(2)18(24)21-15-3-5-16(6-4-15)27(25,26)23-11-9-22(10-12-23)17-13-19-7-8-20-17/h3-8,13-14H,9-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQQNIIEOLDHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyrazin-2-yl)piperazine with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with isobutyryl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of Amide Bond

The isobutyramide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to nucleophilic attack by water. This produces 4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)benzoic acid and isobutylamine.

-

Basic hydrolysis : Deprotonation of water generates hydroxide ions, which cleave the amide bond to form the corresponding carboxylate salt and amine.

| Condition | Reagents | Product(s) | Yield/Stability |

|---|---|---|---|

| 1M HCl, reflux | H₂O | Benzoic acid derivative + isobutylamine | Moderate (~60%) |

| 1M NaOH, reflux | H₂O | Sodium carboxylate + isobutylamine | High (>80%) |

Sulfonyl Group Reactivity

The sulfonamide linkage participates in nucleophilic substitution and elimination reactions:

-

Nucleophilic substitution : The sulfonyl group acts as a leaving group in reactions with strong nucleophiles (e.g., Grignard reagents), forming substituted phenyl derivatives .

-

Elimination : Under dehydrating conditions, the sulfonamide may form sulfonic anhydrides .

Piperazine Functionalization

The piperazine ring undergoes alkylation and acylation at its secondary amine sites:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base produces N-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylpiperazine analogs .

Example Reaction :

Pyrazine Ring Reactions

The pyrazin-2-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

-

EAS : Nitration or sulfonation occurs at the electron-deficient C-5 position.

-

Metal coordination : The nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Oxidation Pathways

Oxidative degradation occurs under harsh conditions:

-

Piperazine oxidation : Forms N-oxide deri

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide typically involves several steps:

-

Preparation of Intermediate Compounds :

- The initial step often involves reacting 4-(pyrazin-2-yl)piperazine with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide.

- This intermediate is then reacted with isobutyryl chloride under basic conditions to yield the final product.

-

Optimization for Industrial Production :

- Industrial synthesis may focus on optimizing reaction conditions to enhance yield and purity, utilizing high-purity reagents and purification techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide exhibit promising anticancer activities. For instance, certain derivatives have shown cytotoxic effects against various human cancer cell lines, including those associated with colon, breast, and cervical cancers . The sulfonamide moiety in these compounds is often linked to enhanced anticancer activity due to its ability to interfere with cellular proliferation pathways.

Anti-inflammatory Effects

Another significant application of this compound lies in its potential anti-inflammatory properties. Research has demonstrated that derivatives containing the pyrazine and piperazine structures can inhibit prostaglandin synthesis, leading to reduced inflammation . This makes them candidates for developing new anti-inflammatory drugs.

Anti-infective Activity

Studies have also explored the anti-infective properties of related compounds. Certain substituted N-(pyrazin-2-yl)benzenesulfonamides have shown efficacy against various pathogens, suggesting that modifications in the structure can enhance their antimicrobial activity .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide derivatives, researchers synthesized a series of compounds and tested their cytotoxicity against human cancer cell lines. The results indicated that several derivatives exhibited significant growth inhibition compared to control treatments, highlighting the potential for further development into therapeutic agents .

Case Study 2: Anti-inflammatory Screening

A pharmacological screening of related compounds revealed that several derivatives demonstrated potent anti-inflammatory effects in animal models. The study measured the inhibition of carrageenan-induced edema and found that some compounds had lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, indicating a favorable safety profile .

Mechanism of Action

The mechanism of action of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Pyrazine vs. Pyridine/Phenyl Substitutions: The target compound’s pyrazine ring (electron-deficient heterocycle) may enhance π-stacking interactions compared to the pyridine in Compound 15 or phenyl groups in other analogs .

- Amide vs. Urea/Carboxamide: The isobutyramide group in the target compound likely offers greater metabolic stability than the urea in Compound 15 but reduced steric bulk compared to the cyclohexanecarboxamide in CAS 1049493-75-5 .

- Sulfonamide Linkage: All compounds share a sulfonamide group, critical for hydrogen bonding with biological targets such as carbonic anhydrases or tyrosine kinases .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy: The sulfonamide group in the target compound is expected to exhibit strong absorption bands at ~1314 cm⁻¹ (asymmetric SO₂ stretch) and ~1138 cm⁻¹ (symmetric SO₂ stretch), consistent with Compound 15 .

- 1H-NMR: The piperazine protons in the target compound would resonate near δ 3.3–3.8 ppm (similar to Compound 15), while the pyrazine protons would appear upfield (δ 8.3–8.9 ppm) .

Pharmacological Implications

While direct data for the target compound are unavailable, structural analogs suggest:

Biological Activity

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antioxidant, and potential neuroprotective effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives characterized by the presence of a piperazine ring and a pyrazine moiety. Its structural formula is represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide. For instance, pyrazole-sulfonamide derivatives demonstrated remarkable activity against various microorganisms. The studies showed that certain derivatives exhibited significant inhibition against Gram-positive bacteria, indicating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | Micrococcus luteus | 2.0 µM |

| 4f | Staphylococcus aureus | 0.41 µg/mL |

| 4g | Enterococcus faecalis | Moderate activity |

Antioxidant Activity

In addition to antimicrobial effects, compounds in this class have shown promising antioxidant activity. For example, certain pyrazole derivatives were evaluated for their ability to scavenge free radicals and protect cellular components from oxidative damage. The antioxidant activity was measured using various assays, with some compounds outperforming standard antioxidants like butylhydroxytoluene (BHT) .

Table 2: Antioxidant Activity Comparison

| Compound | Assay Used | Relative Activity (vs BHT) |

|---|---|---|

| 3a | DPPH Scavenging | High |

| 4e | ABTS Assay | Moderate |

| 4g | FRAP Test | Significant |

Neuroprotective Effects

The neuroprotective potential of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide has also been investigated. Research indicates that sulfonamide derivatives can modulate gamma-secretase activity, which is crucial in the context of Alzheimer's disease. By selectively reducing amyloid-beta peptide levels, these compounds may offer therapeutic benefits for neurodegenerative disorders .

Case Studies and Research Findings

- Crystallographic Studies : A crystallographic study confirmed the structural integrity of related pyrazole-sulfonamide compounds, providing insights into their interaction with biological targets .

- Molecular Docking Studies : Molecular docking simulations revealed favorable binding interactions between these compounds and target proteins involved in microbial resistance mechanisms. This supports the hypothesis that modifications to the piperazine and sulfonamide groups can enhance biological activity .

- In Vivo Models : Preliminary in vivo studies demonstrated that certain derivatives could significantly reduce inflammation and oxidative stress markers in animal models, suggesting a broader therapeutic application beyond antimicrobial effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrazine derivatives and sulfonamide intermediates. Nucleophilic aromatic substitution (e.g., reacting pyrazin-2-ylpiperazine with activated phenyl sulfonyl chlorides) is a key step, followed by amidation with isobutyric acid derivatives. Optimizing solvent choice (e.g., DMF or dichloromethane) and catalysts (e.g., triethylamine or DMAP) improves yield . Purity is ensured via column chromatography and recrystallization, validated by LCMS and NMR .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- LCMS : Used to confirm molecular weight (e.g., m/z = ~460–510 [M+H]+) and purity (>95% @ 215/254 nm) .

- NMR : 1H and 13C NMR identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, pyrazine aromatic protons at δ 8.5–9.0 ppm) and carbon backbone .

- HPLC : Validates purity under gradient conditions (e.g., acetonitrile/water with 0.1% TFA) .

Q. What biological targets are commonly associated with this compound in preliminary screening?

- Methodological Answer : The sulfonamide-piperazine-pyrazine scaffold is associated with enzyme inhibition (e.g., kinases, carbonic anhydrases) and receptor modulation (e.g., GPCRs like dopamine or serotonin receptors). Initial screens use fluorescence polarization assays or radioligand binding studies to identify affinity profiles .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Docking Studies : Predict binding poses to targets like kinases using AutoDock Vina or Schrödinger Suite, focusing on sulfonamide interactions with catalytic residues .

- QSAR : Correlate substituent effects (e.g., pyrazine vs. pyridine) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

Q. How do steric and electronic factors in the sulfonamide linker influence pharmacokinetic properties?

- Methodological Answer :

- Steric Effects : Bulky substituents on the phenyl ring reduce metabolic clearance but may hinder solubility. Use LogD measurements (shake-flask method) to balance lipophilicity .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the sulfonamide enhance metabolic stability by reducing CYP450 oxidation. Assess via microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase activity) with both radiometric (32P-ATP) and luminescent (ADP-Glo™) assays to rule out assay-specific artifacts .

- Cellular Context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to account for off-target effects. Use siRNA knockdown to validate target specificity .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers and adjust for batch effects (e.g., serum lot variability) .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Use anhydrous conditions for sulfonylation steps to avoid hydrolysis .

- Data Validation : Cross-validate LCMS/NMR results with independent labs to ensure reproducibility .

- Ethical Compliance : Adhere to PubChem guidelines for non-therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.